![molecular formula C3H6O3 B583802 DL-[1-2H]glyceraldehyde CAS No. 72599-69-0](/img/structure/B583802.png)

DL-[1-2H]glyceraldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

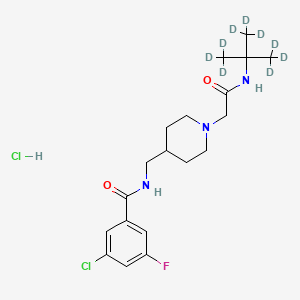

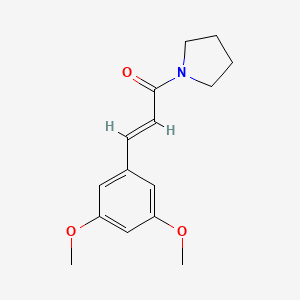

DL-Glyceraldehyde, also known as 2,3-dihydroxypropanal or α,β-Dihydroxypropionaldehyde, is a simple monosaccharide . It belongs to the subgroup triose, based on the number of carbon atoms and the type of carbonyl group present . It is a colorless and sweet compound .

Synthesis Analysis

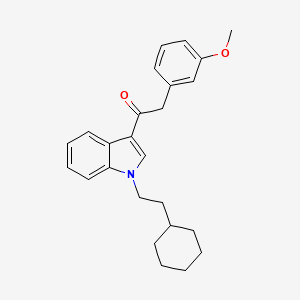

DL-Glyceraldehyde can be synthesized under simulated hydrothermal conditions . In hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron(III) oxide hydroxide powder, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions . Another synthesis method involves the addition of a product to an aqueous glycerol solution, which is then heated and bubbled with oxygen .Molecular Structure Analysis

The molecular formula of DL-Glyceraldehyde is C3H6O3 . The molecular weight is 90.0779 . The IUPAC Standard InChI is InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 .Chemical Reactions Analysis

Under simulated hydrothermal conditions, DL-glyceraldehyde decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions .Physical And Chemical Properties Analysis

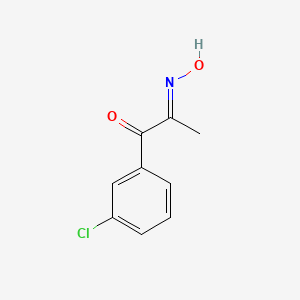

DL-Glyceraldehyde is a solid substance . It is soluble in water at a concentration of 110 mg/mL when ultrasonic and warming methods are applied . The storage conditions recommended are 4°C, protected from light .科学的研究の応用

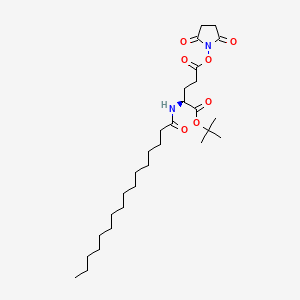

DL-glyceraldehyde, when dimerized, forms a chair-form symmetrical p-dioxan structure, similar to β-D-glucopyranose. This molecular structure was determined using X-ray studies (Senma, Taira, Osaki, & Taga, 1973).

The molecular structure of DL-glyceraldehyde has been studied using infrared and nuclear magnetic resonance spectroscopies. It was found that these compounds at room temperature have a minor percentage in the aldehydic form, with complex mixtures of diastereoisomers (García-Jiménez et al., 2005).

DL-glyceraldehyde has been identified as an inhibitor of amino acid incorporation into protein of normal and neoplastic tissues, showing effects both in aerobic and anaerobic conditions. This suggests potential applications in cancer research (Guidotti, Fonnesu, & Ciaranfi, 1964).

In aqueous solutions, DL-glyceraldehyde exists mainly in dimeric forms. These findings have implications for understanding the properties of reducing sugars in solution (Angyal & Wheen, 1980).

The behavior of DL-glyceraldehyde under gamma irradiation in aqueous solution and solid samples was examined, revealing the formation of free radicals and various sugar-like compounds, which are significant for studies in chemical evolution (Cruz-Castañeda et al., 2017).

The reaction of DL-glyceraldehyde with ammonia leads to the formation of several carbohydrates and imidazolic compounds, providing insights into potential biochemical pathways and reactions (Grimmett & Richards, 1964).

Safety and Hazards

特性

IUPAC Name |

1-deuterio-2,3-dihydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-MICDWDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)